Methyl 2-Chloro-5-iodonicotinate
Overview
Description
Methyl 2-Chloro-5-iodonicotinate is a chemical compound with the CAS Number: 78686-83-6 . It has a molecular weight of 297.48 and its molecular formula is C7H5ClINO2 . It is a solid substance .
Molecular Structure Analysis
The most stable structure of Methyl 2-Chloro-5-iodonicotinate was optimized using density functional theory (DFT) quantum chemical calculations . The DFT/B3LYP method with a LanLD2Z basis set was used for this optimization .Physical And Chemical Properties Analysis
Methyl 2-Chloro-5-iodonicotinate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Quantum Chemical and Pharmaceutical Applications
Methyl 2-chloro-5-iodonicotinate (MCIN) has been investigated for its structural, spectroscopic, and electronic properties using density functional theory (DFT). This study optimized the most stable structure of MCIN and explored its vibrational properties, NMR spectrum, and ultraviolet-visible spectra. Significantly, the research suggested the potential of MCIN in drug design for treating pulmonary fibrosis, highlighting its pharmaceutical relevance (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Role in Synthesis of Radioligands
Methyl 2-chloro-5-iodonicotinate was used as a precursor in the synthesis of MK-1064, a compound intended for imaging the orexin-2 receptor. The synthesis process involved several steps, showcasing the compound's role in creating radioligands for PET (positron emission tomography) imaging, which is crucial in medical diagnostics (Gao, Wang, & Zheng, 2016).
Synthesis of Novel Anti-infective Agents
In another study, methyl 2-chloro-5-iodonicotinate was an intermediate in synthesizing novel anti-infective agents. The research focused on developing a safe and economical synthesis process, emphasizing its importance in pharmaceutical manufacturing (Mulder et al., 2013).
Safety And Hazards
Methyl 2-Chloro-5-iodonicotinate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
methyl 2-chloro-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILSCNCPJQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377498 | |
Record name | Methyl 2-Chloro-5-iodonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-5-iodonicotinate | |
CAS RN |
78686-83-6 | |
Record name | Methyl 2-Chloro-5-iodonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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